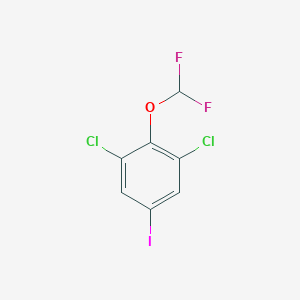
(R)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a fluoro-nitrophenoxy moiety. Its stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic substitution of a halogenated phenol with a fluorine and nitro group, using a strong base like sodium hydride.
Attachment of the Tert-Butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitro positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups.
Medicine
In medicinal chemistry, ®-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is investigated for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. For example, the nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity through hydrogen bonding and van der Waals interactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate: The enantiomer of the compound, differing in stereochemistry.
tert-Butyl 3-(2-chloro-5-nitrophenoxy)pyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.
tert-Butyl 3-(2-fluoro-5-aminophenoxy)pyrrolidine-1-carboxylate: Similar structure with an amino group instead of a nitro group.
Uniqueness
®-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both fluoro and nitro groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H19FN2O5 |
|---|---|
Peso molecular |
326.32 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-8-10(18(20)21)4-5-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1 |
Clave InChI |
PDARQCAYFZBNMO-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)






